FH535 sodium salt
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Overview
Description
FH535 sodium salt is a small-molecule inhibitor that targets the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARs). It has shown significant potential in inhibiting cancer cell proliferation and migration, making it a valuable compound in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FH535 sodium salt involves the reaction of specific organic compounds under controlled conditions. The detailed synthetic route is proprietary, but it generally includes steps such as condensation, cyclization, and purification to achieve the desired purity and activity .
Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves large-scale synthesis, followed by purification techniques such as crystallization and chromatography. The final product is tested for purity and activity before being packaged for research use .
Chemical Reactions Analysis
Types of Reactions: FH535 sodium salt primarily undergoes reactions that involve its functional groups. These include:
Oxidation: FH535 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups, potentially modifying its biological activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives of FH535 with modified biological activities .
Scientific Research Applications
FH535 sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the Wnt/β-catenin signaling pathway and PPARs.
Biology: Investigated for its effects on cell proliferation, migration, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancers, including pancreatic, osteosarcoma, and hepatocellular carcinoma .
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery .
Mechanism of Action
FH535 sodium salt exerts its effects by inhibiting the Wnt/β-catenin signaling pathway and PPARs. It interferes with the nuclear translocation of β-catenin, preventing it from binding to transcription factors and reducing the expression of downstream target genes. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
XAV939: Another Wnt/β-catenin pathway inhibitor.
IWP2: Inhibits Wnt production.
AZD5363: An Akt inhibitor that can be used in combination with FH535 for enhanced effects
Uniqueness of FH535 Sodium Salt: this compound is unique due to its dual inhibition of the Wnt/β-catenin pathway and PPARs. This dual action makes it particularly effective in targeting cancer cells that rely on these pathways for proliferation and survival .
Properties
Molecular Formula |
C13H9Cl2N2NaO4S |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
sodium;(2,5-dichlorophenyl)sulfonyl-(2-methyl-4-nitrophenyl)azanide |
InChI |
InChI=1S/C13H9Cl2N2O4S.Na/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15;/h2-7H,1H3;/q-1;+1 |
InChI Key |
KUOWFVORCZBNQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])[N-]S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl.[Na+] |
Origin of Product |
United States |
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